Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride
Description
Structural Characterization and Molecular Formula
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride (CAS 1185308-09-1) is a synthetic organic compound with the molecular formula C$${13}$$H$${21}$$Cl$$2$$N$$3$$O$$_2$$ and a molecular weight of 322.23 g/mol . The structure comprises two primary moieties:
- A nicotinic acid backbone (pyridine-3-carboxylic acid) esterified with a methyl group at the carboxylate position.
- A piperidine ring substituted at the 3-position with a methylene-amino linker connecting it to the pyridine nitrogen.
The dihydrochloride salt form enhances aqueous solubility, critical for biochemical applications. Key structural features include:
| Property | Value |
|---|---|
| SMILES Notation | O=C(OC)C1=C(NCC2CNCCC2)N=CC=C1.Cl.Cl |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 75.9 Ų |
The piperidine ring adopts a chair conformation, with the axial or equatorial positioning of the methylene-amino group influencing molecular interactions.
Nomenclature and Chemical Classification
Systematic IUPAC Name :
Methyl 2-[(piperidin-3-ylmethyl)amino]pyridine-3-carboxylate dihydrochloride.
Classification :
- Functional Groups : Nicotinic acid ester, secondary amine, piperidine.
- Chemical Family : Heterocyclic amine derivative, pyridine-piperidine hybrid.
- Salt Form : Dihydrochloride (improves stability and solubility).
Alternative designations include "2-[(Piperidin-3-ylmethyl)amino]-nicotinic acid methyl ester hydrochloride" and CAS registry numbers 1185308-09-1 (parent compound) and 1185307-66-7 (structural analog).
Historical Context of Nicotinic Acid Derivatives with Piperidine Moieties
The synthesis of nicotinic acid derivatives dates to the early 20th century, with niacin (vitamin B$$_3$$) identified as essential for redox coenzymes NAD/NADP. Piperidine, first isolated in 1850, became a cornerstone in alkaloid synthesis (e.g., coniine, solenopsins).
The fusion of these moieties emerged in mid-20th-century drug discovery:
- 1950s–1970s : Piperidine motifs were incorporated into antipsychotics (e.g., haloperidol) and analgesics.
- 1980s–2000s : Nicotinic acid derivatives gained traction for lipid modulation, while piperidine-containing compounds targeted neurological receptors (e.g., α7 nAChR).
- 2010s–Present : Hybrids like this compound were explored for CNS applications due to dual binding affinity.
Significance in Chemical Research
This compound exemplifies strategic molecular design in medicinal chemistry:
1. Neuropharmacology :
- Binds nicotinic acetylcholine receptors (nAChRs) , modulating neurotransmission.
- Serves as a precursor for ligands targeting α7 nAChR, implicated in neuroinflammation and cognitive disorders.
2. Synthetic Versatility :
- The methyl ester and secondary amine enable facile derivatization (e.g., hydrolysis to carboxylic acid, alkylation).
- Used in Stork enamine alkylation and palladium-catalyzed cross-coupling reactions.
3. Structural Biology :
- Serves as a crystallographic probe for studying AChBP (acetylcholine-binding protein) interactions, informing drug design.
4. Industrial Applications :
- Intermediate in rubber vulcanization accelerators (e.g., dipiperidinyl dithiuram tetrasulfide).
Properties
IUPAC Name |
methyl 2-(piperidin-3-ylmethylamino)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-18-13(17)11-5-3-7-15-12(11)16-9-10-4-2-6-14-8-10;;/h3,5,7,10,14H,2,4,6,8-9H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKIVIRXXXIVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671452 | |
| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-09-1 | |
| Record name | Methyl 2-{[(piperidin-3-yl)methyl]amino}pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals.
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application. It is thought to promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life.
Biochemical Analysis
Biochemical Properties
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been studied for its potential to inhibit certain enzymes, which can affect various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a piperidine ring and a nicotinate moiety. The synthesis typically involves the reaction of nicotinic acid derivatives with piperidine-based amines under controlled conditions. For example, a common synthetic route includes the esterification of nicotinic acid followed by nucleophilic substitution reactions to introduce the piperidine group.
Pharmacological Effects
- Antioxidant Properties : Research indicates that compounds similar to methyl 2-((piperidin-3-ylmethyl)amino)nicotinate exhibit significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Action : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .
- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels and protection against neuronal apoptosis .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent. The observed effects include the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- In Vivo Studies : In a study involving DBA/1 mice, treatment with this compound resulted in reduced autoantibody production and improved renal function markers, indicating its potential application in autoimmune conditions such as lupus .
- Cell Line Studies : In vitro assays using human cancer cell lines have shown that this compound can significantly inhibit cell growth at micromolar concentrations, with IC50 values indicating potent activity against specific tumor types .
Data Tables
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Clinical trials will be essential to establish its efficacy and safety profile in humans, particularly for conditions like autoimmune diseases and cancer.
Scientific Research Applications
Neuropharmacological Applications
Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride has shown potential as an agonist or modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and cognitive functions. Preliminary studies indicate that this compound may influence receptor activity and downstream signaling pathways, suggesting potential therapeutic roles in treating cognitive disorders and neurodegenerative diseases.
Case Study: Cognitive Enhancement
In vitro studies have demonstrated that compounds structurally similar to this compound can enhance cognitive functions in animal models. The compound's ability to modulate nAChRs could lead to improvements in memory and learning processes, making it a candidate for further research in cognitive enhancement therapies.
Synthesis and Derivative Development
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This multi-step synthesis is crucial for developing derivatives with specific pharmacological properties. Researchers are exploring modifications to enhance its biological activity and selectivity towards nAChRs .
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Piperidine derivative |
| 2 | Esterification | Methyl nicotinate |
| 3 | Salt Formation | Hydrochloric acid |
This pathway highlights the versatility of the compound in medicinal chemistry, allowing for the exploration of various derivatives tailored for specific therapeutic applications .
Treatment of Neurodegenerative Diseases
Given its interaction with nAChRs, the compound may be explored as a therapeutic agent for conditions such as Alzheimer's disease and other forms of dementia. Its ability to enhance cholinergic signaling could mitigate some symptoms associated with these diseases .
Analgesic Properties
There is emerging evidence that compounds with similar structures exhibit analgesic effects. Research into this compound could uncover its potential as an analgesic agent, particularly in neuropathic pain management .
Safety and Toxicological Studies
As with any new compound, understanding the safety profile is essential. Preliminary toxicological assessments are necessary to evaluate the compound's safety for human use. These studies will focus on determining any adverse effects associated with its pharmacological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 2-Piperazin-1-yl-nicotinic acid Methyl ester dihydrochloride
Key Differences:
- Core Structure: Both compounds share a nicotinic acid methyl ester backbone. However, the substituent at the 2-position differs significantly: Target Compound: Features a (piperidin-3-ylmethyl)amino group. Piperidine is a six-membered ring with one nitrogen atom. Analog Compound (): Contains a piperazin-1-yl group.
- Molecular Weight and Formula:
- The analog (C₁₁H₁₇Cl₂N₃O₂) has a molecular weight of 294.18 g/mol , while the target compound (estimated as C₁₃H₂₀Cl₂N₃O₂) would have a higher molecular weight due to the additional methylene and piperidine components.
- Pharmacological Implications:
- The piperazine ring in the analog may confer higher water solubility and altered binding affinity compared to the piperidine-based target compound. Piperazine’s dual nitrogen atoms could enhance interactions with acidic residues in biological targets.
Broader Pyridine Derivatives ()
The compounds listed in (e.g., 2-Chloro-4-iodonicotinonitrile, 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine) share a pyridine core but lack the amino-piperidine/piperazine substituents. Key distinctions include:
- Substituent Chemistry: Halogen (Cl, I) and methoxy groups dominate in compounds, which may prioritize electrophilic reactivity or steric effects over hydrogen-bonding interactions.
- Applications: These derivatives are likely used in synthetic intermediates or catalysis, whereas the target compound and its piperazine analog are tailored for bioactivity.
Data Table: Comparative Analysis
Preparation Methods
Synthesis of the Nicotinate Ester Core
The nicotinate ester moiety, specifically methyl 2-methylnicotinate or related esters, is typically prepared via esterification of nicotinic acid derivatives. This step is foundational before introducing the piperidinylmethylamino substituent.
Esterification Reaction:
Nicotinic acid or its derivatives are reacted with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions. This process typically requires elevated temperatures (around 60 °C) and extended reaction times (5–13 hours) to achieve high conversion rates.
For example, methyl nicotinate was synthesized by refluxing nicotinic acid with methanol and sulfuric acid catalyst for 13 hours, followed by purification via silica gel chromatography to achieve high purity products.Alternative Synthesis of 2-Methyl Nicotinate Esters:
A patented method involves reacting 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with acid to form an intermediate, which then reacts with β-aminocrotonate esters in an alcohol solvent at 50–60 °C for 5–7 hours. The reaction mixture is then concentrated, neutralized to pH 5–7 using sodium carbonate or sodium hydroxide, extracted with organic solvents, washed, and distilled under reduced pressure to yield 2-methyl nicotinate esters with purity exceeding 98% and yields around 65–72%.
| Step | Reagents/Conditions | Details/Outcome |
|---|---|---|
| 1 | 1,1,3,3-Tetramethoxypropane + Acid | Acid-catalyzed reaction at 40–45 °C for 3 h |
| 2 | β-Aminocrotonate ester + Methanol/Ethanol | 50–60 °C, 5–7 h reaction |
| 3 | Neutralization (pH 5–7) + Extraction + Distillation | Purification to obtain high purity ester (≥98%) |
Formation of the Dihydrochloride Salt
To enhance solubility and stability, the free base methyl 2-((piperidin-3-ylmethyl)amino)nicotinate is converted into its dihydrochloride salt.
Salt Formation:
The free base is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the dihydrochloride salt. This step facilitates improved crystallinity and handling properties.Isolation:
The dihydrochloride salt is isolated by filtration or crystallization and dried under vacuum.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
The esterification step benefits from controlled temperature (50–60 °C) and reaction times (5–7 h) to optimize yield and purity, with pH adjustment during workup critical for product isolation.
The amine substitution reaction proceeds efficiently under mild heating (70 °C) and base catalysis, with DIPEA or TEA serving as effective bases to scavenge acid byproducts and promote coupling.
Purification by Prep-HPLC and vacuum distillation ensures removal of impurities and solvents, yielding high-purity final products suitable for pharmaceutical or biochemical applications.
The dihydrochloride salt form is preferred for its enhanced physicochemical properties, facilitating formulation and biological evaluation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-((piperidin-3-ylmethyl)amino)nicotinate dihydrochloride, and what reagents/conditions are typically employed?
- Methodological Answer : The synthesis of structurally related piperidine-pyridine hybrids often involves nucleophilic substitution or reductive amination. For example, similar compounds are synthesized using 4-methylpiperidine and chloropyridine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate), followed by HCl treatment to form the dihydrochloride salt . Reaction optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 60–80°C) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperidine and pyridine backbone, while mass spectrometry (MS) validates molecular weight and salt formation. Fourier-Transform Infrared (FTIR) can identify amine and ester functional groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as outlined in impurity profiling guidelines for related dihydrochloride salts .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent hydrolysis of the ester group. Use airtight, light-resistant containers under nitrogen to avoid oxidation. Personal protective equipment (PPE), including nitrile gloves and EN 166-compliant goggles, is essential during handling to prevent irritation from hydrochloride salts .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?
- Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., palladium for coupling reactions) and bases (e.g., NaH vs. K₂CO₃). For example, sodium hydride may enhance nucleophilicity in piperidine derivatives but risks side reactions with moisture. Design of Experiments (DoE) approaches, such as factorial designs, can identify optimal molar ratios and temperature gradients .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay-specific factors like buffer pH affecting solubility or salt dissociation. Validate activity using orthogonal assays (e.g., fluorescence polarization vs. SPR). Additionally, purity checks via HPLC can rule out impurity interference, as contaminants like unreacted intermediates may skew results .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like enzymes or receptors. Parameterize the protonated amine groups (due to dihydrochloride salt) to account for ionic interactions. Validate predictions with in vitro binding assays and compare with structurally similar compounds, such as SPD304 dihydrochloride, a TNF-α inhibitor .
Q. What advanced analytical methods are recommended for detecting trace impurities in this compound?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is ideal for detecting sub-0.1% impurities. Reference standards for common byproducts (e.g., unreacted precursors or epimerized forms) should be synthesized, as described in pharmacopeial guidelines for related dihydrochloride salts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
